molecular formula C18H18N2OS2 B5793381 2-(benzylsulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine

2-(benzylsulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine

Cat. No. B5793381
M. Wt: 342.5 g/mol
InChI Key: GOLZGMWGXLPYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylsulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a tetrahydrothienoquinoline derivative that has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine involves the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has been found to inhibit the activity of histone deacetylases (HDACs) that are involved in the regulation of gene expression. It also inhibits the activation of nuclear factor-kappa B (NF-κB) signaling pathway that is involved in the regulation of inflammatory cytokines.
Biochemical and Physiological Effects:
2-(Benzylsulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also reduces the production of reactive oxygen species (ROS) that are involved in the development of cancer and inflammation. Additionally, it has been found to reduce the expression of various inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(Benzylsulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine is its low toxicity and high selectivity towards cancer cells and inflammatory cells. This makes it an ideal candidate for further research and development. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of 2-(Benzylsulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine. One of the potential applications of this compound is in the development of novel anti-cancer and anti-inflammatory drugs. It can also be used as a tool compound to study the role of HDACs and NF-κB signaling pathway in cancer and inflammation. Additionally, further studies can be carried out to improve the solubility of this compound and to investigate its potential applications in other fields of scientific research.
In conclusion, 2-(Benzylsulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine is a promising compound that has shown potential applications in various fields of scientific research. Its low toxicity and high selectivity towards cancer cells and inflammatory cells make it an ideal candidate for further research and development. Further studies are required to explore its full potential and to develop novel drugs based on this compound.

Synthesis Methods

The synthesis method of 2-(Benzylsulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine involves the reaction of 2-aminothiophenol with benzyl bromide in the presence of potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at a temperature of 120°C for 24 hours. The product is then purified using column chromatography to obtain the final product.

Scientific Research Applications

2-(Benzylsulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also shown potential as an anti-inflammatory agent by reducing the production of inflammatory cytokines.

properties

IUPAC Name

2-benzylsulfinyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c19-16-14-10-13-8-4-5-9-15(13)20-17(14)22-18(16)23(21)11-12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLZGMWGXLPYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C2C1)C(=C(S3)S(=O)CC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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